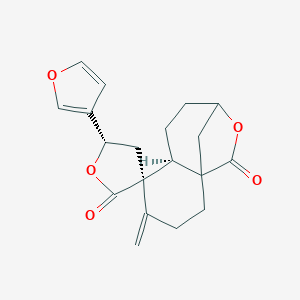![molecular formula C12H10F4O2 B241569 10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene](/img/structure/B241569.png)
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cambridge ID 6239127 is a chemical compound that belongs to the class of substituted caprolactams. These compounds are known for their diverse applications in pharmaceuticals, particularly in the treatment of tumors. The compound’s unique structure allows it to interact with various biological targets, making it a valuable asset in scientific research and industrial applications.
準備方法
The synthesis of Cambridge ID 6239127 involves several steps, starting with the selection of appropriate starting materials. The compound is typically synthesized through a series of chemical reactions that include alkylation, cyclization, and substitution reactions. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to produce the compound efficiently.
化学反応の分析
Cambridge ID 6239127 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents, depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
科学的研究の応用
Cambridge ID 6239127 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, Cambridge ID 6239127 is used to study the interactions between small molecules and biological targets. It serves as a tool for understanding the mechanisms of action of various biological processes.
Medicine: The compound has shown promise in the treatment of tumors, making it a valuable candidate for drug development. Its ability to interact with specific molecular targets makes it a potential therapeutic agent.
Industry: In industrial applications, Cambridge ID 6239127 is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of Cambridge ID 6239127 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and protein-protein interactions. These interactions ultimately result in the compound’s therapeutic effects, such as tumor inhibition.
類似化合物との比較
Cambridge ID 6239127 can be compared with other substituted caprolactams, such as:
Caprolactam: A precursor in the production of nylon-6, caprolactam has a simpler structure compared to Cambridge ID 6239127 and is primarily used in industrial applications.
Substituted Caprolactams: These compounds have various substituents attached to the caprolactam ring, leading to different chemical and biological properties. Cambridge ID 6239127 stands out due to its specific substituents and their effects on its reactivity and biological activity.
The uniqueness of Cambridge ID 6239127 lies in its specific structure and the resulting interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C12H10F4O2 |
|---|---|
分子量 |
262.2 g/mol |
IUPAC名 |
10,10,11,11-tetrafluoro-13,14-dioxapentacyclo[6.4.1.13,6.02,7.09,12]tetradec-4-ene |
InChI |
InChI=1S/C12H10F4O2/c13-11(14)7-8(12(11,15)16)10-6-4-2-1-3(17-4)5(6)9(7)18-10/h1-10H |
InChIキー |
HGNFEDIMSWVEKW-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
正規SMILES |
C1=CC2C3C(C1O2)C4C5C(C3O4)C(C5(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{(3Z)-3-[3-(2-FURYLMETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETIC ACID](/img/structure/B241493.png)

![[(2,5-Dibromophenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B241500.png)

![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241513.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![7-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241526.png)

